molecular formula C7H2Br3NO B13107372 2,4,6-Tribromo-3-hydroxybenzonitrile

2,4,6-Tribromo-3-hydroxybenzonitrile

Cat. No.: B13107372
M. Wt: 355.81 g/mol
InChI Key: OTEHAUCBVNKQDT-UHFFFAOYSA-N
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Description

Contextualization of Halogenated Benzonitriles in Organic Chemistry

Halogenated benzonitriles are a class of organic compounds characterized by a benzene (B151609) ring substituted with one or more halogen atoms and a nitrile (-C≡N) group. The nitrile group is a versatile functional group in organic synthesis, capable of being converted into amines, carboxylic acids, amides, and other nitrogen-containing heterocycles. The presence of halogen atoms on the aromatic ring significantly influences the molecule's reactivity, lipophilicity, and biological activity.

The electronic effects of halogens can alter the susceptibility of the aromatic ring to further substitution reactions. Furthermore, the carbon-halogen bond can participate in various cross-coupling reactions, making halogenated benzonitriles valuable building blocks in the synthesis of more complex molecules. For instance, they are utilized in the preparation of pharmaceuticals, agrochemicals, and materials with specific electronic or photophysical properties.

Significance of Polybrominated Aromatic Systems in Advanced Chemical Synthesis

Polybrominated aromatic systems, which include compounds like 2,4,6-Tribromo-3-hydroxybenzonitrile, are of considerable importance in several areas of chemical synthesis. The multiple bromine atoms can serve as reactive handles for the construction of intricate molecular architectures through sequential and site-selective cross-coupling reactions. This allows for the synthesis of complex organic molecules that would be difficult to prepare by other means.

Furthermore, polybrominated aromatic compounds are widely recognized for their application as flame retardants. wikipedia.orgepa.gov Although concerns about their environmental persistence and potential toxicity have led to restrictions on some polybrominated diphenyl ethers (PBDEs), research into new and safer brominated flame retardants continues. wikipedia.orgepa.gov The high atomic mass of bromine imparts flame-retardant properties by interfering with the combustion process in the gas phase.

Overview of Academic Research Trajectories for Substituted Benzonitrile (B105546) Frameworks

Academic research on substituted benzonitrile frameworks is diverse and multifaceted. Key areas of investigation include:

Methodology Development: A significant portion of research focuses on developing novel and efficient methods for the synthesis of substituted benzonitriles. This includes the exploration of new catalysts and reaction conditions for cyanation reactions of aryl halides and the direct C-H cyanation of aromatic compounds.

Medicinal Chemistry: Many substituted benzonitriles exhibit a wide range of biological activities. Researchers are actively exploring their potential as anticancer, antimicrobial, and anti-inflammatory agents. The nitrile group can act as a key pharmacophore, interacting with biological targets, or serve as a precursor for other functional groups in drug candidates.

Materials Science: The unique electronic properties of substituted benzonitriles make them attractive for applications in materials science. They are investigated as components of liquid crystals, organic light-emitting diodes (OLEDs), and other functional materials. The polarity and rigidity of the benzonitrile unit can influence the self-assembly and bulk properties of these materials.

Environmental Science: The environmental fate and potential toxicity of halogenated organic compounds, including benzonitriles, are areas of active research. researchgate.netnih.gov Studies focus on their degradation pathways, persistence in the environment, and the identification of potential risks to ecosystems and human health. researchgate.netnih.gov For example, halohydroxybenzonitriles have been identified as a new group of disinfection byproducts in drinking water. researchgate.netnih.gov

While direct research on this compound is limited, the broader research trends in related substituted benzonitriles suggest its potential as a valuable intermediate in various fields of chemical science. Further investigation into its synthesis, properties, and applications could unveil novel contributions to these areas.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H2Br3NO

Molecular Weight

355.81 g/mol

IUPAC Name

2,4,6-tribromo-3-hydroxybenzonitrile

InChI

InChI=1S/C7H2Br3NO/c8-4-1-5(9)7(12)6(10)3(4)2-11/h1,12H

InChI Key

OTEHAUCBVNKQDT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)O)Br)C#N)Br

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2,4,6 Tribromo 3 Hydroxybenzonitrile

Advanced Strategies for the Synthesis of 2,4,6-Tribromo-3-hydroxybenzonitrile

The construction of the this compound framework requires precise control over the introduction of multiple substituents onto the aromatic ring. Key strategies involve managing the directing effects of the hydroxyl and nitrile groups, utilizing multi-step pathways from tailored precursors, and performing key functional group interconversions.

Direct bromination of a substituted benzene (B151609) ring is a primary method for synthesizing brominated aromatic compounds. The regiochemical outcome of this electrophilic aromatic substitution is governed by the electronic properties of the substituents already present on the ring. The hydroxyl (-OH) group is a strongly activating ortho-, para-director, meaning it increases the electron density at the positions adjacent (ortho) and opposite (para) to it, making the ring much more reactive towards electrophiles. libretexts.orgchemguide.co.uk In contrast, the nitrile (-CN) group is a deactivating meta-director.

In the case of a precursor like 3-hydroxybenzonitrile, the powerful activating and directing effect of the hydroxyl group dominates the reaction. libretexts.org The positions ortho (2 and 4) and para (6) to the hydroxyl group are strongly activated. Consequently, reaction with bromine, particularly in a polar solvent like water, can lead to exhaustive bromination at all three activated sites, yielding the desired 2,4,6-tribrominated product. libretexts.orgmlsu.ac.in

The choice of brominating agent and reaction conditions is crucial for controlling the extent and selectivity of bromination. While elemental bromine can be effective, other reagents have been developed to offer milder conditions and improved regioselectivity in various contexts. nih.gov

Table 1. Comparison of Common Brominating Agents for Aromatic Compounds
Brominating AgentTypical ConditionsSelectivity CharacteristicsReference
Elemental Bromine (Br₂)With or without a Lewis acid catalyst; various solvents (e.g., acetic acid, water)Highly reactive, can lead to polysubstitution, especially with activated rings like phenols. libretexts.orgmlsu.ac.in libretexts.orgmlsu.ac.in
N-Bromosuccinimide (NBS)Often used with a radical initiator for allylic/benzylic bromination, but can also be used for electrophilic aromatic bromination in polar solvents (e.g., THF, ionic liquids).Generally milder than Br₂. Can be highly regioselective depending on the substrate and conditions. nih.gov nih.gov
Tetraalkylammonium TribromidesVarious organic solvents.Known to be highly para-selective for the bromination of phenols. nih.gov nih.gov
N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide (TBBDA)Mild conditions, often in dichloromethane (B109758) without a catalyst.Offers excellent yields and high para-selectivity for many aromatic compounds. organic-chemistry.org organic-chemistry.org

Designing a multi-step synthesis for a polysubstituted benzene like this compound requires careful strategic planning regarding the order of reactions to ensure correct substituent placement. libretexts.org This approach avoids potential issues with selectivity and reactivity that can arise from direct substitution on a complex starting material.

One logical pathway begins with a precursor where the directing groups facilitate the desired bromination pattern. For instance, starting with 3-aminophenol, the strongly activating amino and hydroxyl groups would both direct bromination to the 2, 4, and 6 positions. The resulting 2,4,6-tribromo-3-aminophenol could then be converted to the target nitrile. This strategy leverages the synergistic directing effects of the initial functional groups.

Another approach involves starting with a precursor that already contains the tribromo pattern. For example, 2,4,6-tribromo-3-hydroxybenzoic acid could serve as a precursor, with the synthetic challenge then shifting to the conversion of the carboxylic acid group into a nitrile. sigmaaldrich.com Such multi-step syntheses provide greater control over the final substitution pattern. libretexts.org Advanced methods involving one-pot multi-component cyclization reactions have also been developed to create complex polysubstituted benzene derivatives from simpler acyclic precursors, representing a different paradigm in synthetic strategy. nih.govnih.gov

Table 2. Exemplary Multi-Step Pathways to this compound
Starting MaterialKey IntermediateFinal TransformationSynthetic Strategy
3-Aminophenol2,4,6-Tribromo-3-aminophenolSandmeyer Reaction (Diazotization followed by cyanation)Install bromine atoms first under synergistic directing effects, then convert functional group to nitrile.
2,4,6-Tribromophenol2,4,6-Tribromo-3-nitrophenolReduction of nitro group to amine, followed by Sandmeyer reaction.Introduce a nitro group, which can later be converted to the nitrile.
3-Hydroxybenzoic Acid2,4,6-Tribromo-3-hydroxybenzoic acidConversion of carboxylic acid to nitrile (e.g., via amide dehydration or Letts synthesis).Brominate a suitable precursor, then perform functional group interconversion to install the nitrile. sigmaaldrich.comwikipedia.org

The introduction of the nitrile group is a critical step in many synthetic pathways. Several methods exist for converting other functional groups into a nitrile.

From an Amino Group (Sandmeyer Reaction): A primary aromatic amine can be converted to a diazonium salt using nitrous acid at low temperatures. Subsequent treatment with a copper(I) cyanide salt replaces the diazonium group with a nitrile. This is a reliable method for introducing a nitrile onto an aromatic ring.

From a Carboxylic Acid: Aromatic carboxylic acids can be converted to nitriles through various methods. The Letts nitrile synthesis involves the reaction of an aromatic carboxylic acid with a metal thiocyanate (B1210189) at high temperatures. wikipedia.org Alternatively, the carboxylic acid can be converted to a primary amide, which is then dehydrated using reagents like thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or trifluoroacetic anhydride (B1165640) to yield the nitrile.

From an Aldehyde: An aromatic aldehyde can be converted to an aldoxime by reacting it with hydroxylamine. Subsequent dehydration of the aldoxime furnishes the corresponding nitrile. google.com

From a Halogen (Halogen-Cyanide Exchange): An aryl bromide can be converted to a benzonitrile (B105546) through a nucleophilic substitution reaction using a cyanide salt, typically with a copper or palladium catalyst. For example, copper(I) cyanide is often used for this transformation, which may require high temperatures. google.com

Derivatization Reactions of the this compound Scaffold

The presence of both a phenolic hydroxyl group and a nitrile group on the this compound scaffold allows for a range of subsequent chemical modifications at these two distinct sites.

The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion, which is a potent nucleophile. This reactivity allows for several key transformations:

Etherification (O-alkylation): Reaction of the compound with an alkylating agent, such as an alkyl halide (e.g., methyl iodide) or a dialkyl sulfate, in the presence of a base (e.g., potassium carbonate) leads to the formation of an ether. This reaction, known as the Williamson ether synthesis, converts the hydroxyl group into an alkoxy group. An example of this type of oxyalkylation has been demonstrated on the related 3-bromo-4-hydroxybenzonitrile (B56826) structure. researchgate.net

Esterification (O-acylation): The phenolic hydroxyl group can be converted into an ester by reaction with an acylating agent like an acid chloride or an acid anhydride. This reaction is typically carried out in the presence of a base, such as pyridine, which neutralizes the acidic byproduct (e.g., HCl).

It is important to note that direct substitution or elimination of the phenolic hydroxyl group itself is generally not feasible under normal nucleophilic substitution conditions, distinguishing its reactivity from that of aliphatic alcohols. libretexts.org

The carbon-nitrogen triple bond of the nitrile group is polarized, with an electrophilic carbon atom that is susceptible to nucleophilic attack. libretexts.org This allows for several important transformations:

Hydrolysis to Carboxylic Acid: The nitrile group can be fully hydrolyzed to a carboxylic acid under either acidic or basic conditions with heating. The reaction proceeds through a primary amide intermediate. libretexts.org This would convert this compound into 2,4,6-tribromo-3-hydroxybenzoic acid. sigmaaldrich.com

Reduction to Primary Amine: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the nitrile group to a primary amine (-CH₂NH₂). libretexts.org This reaction involves the addition of two equivalents of hydride to the carbon-nitrogen triple bond.

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the electrophilic carbon of the nitrile. The resulting imine salt intermediate can then be hydrolyzed with aqueous acid to yield a ketone. libretexts.org This provides a method for forming a new carbon-carbon bond at the nitrile position.

These derivatization reactions highlight the synthetic versatility of the this compound scaffold, allowing its functional groups to be modified to produce a wide array of more complex molecules.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The reactivity of the aromatic ring in this compound towards substitution reactions is profoundly influenced by the electronic properties of its substituents: the hydroxyl (-OH), bromo (-Br), and cyano (-CN) groups. These groups collectively determine the electron density of the aromatic ring and direct the regioselectivity of any potential substitution, whether by an electrophile or a nucleophile.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) involves the attack of an electron-deficient species (an electrophile) on the electron-rich benzene ring. The success and orientation of this reaction are dictated by the activating or deactivating nature of the substituents already present on the ring.

The substituents on the this compound ring exhibit competing effects:

Hydroxyl (-OH) Group: This group is a powerful activator and an ortho, para-director. It strongly donates electron density to the ring through resonance (a +M effect), which greatly outweighs its electron-withdrawing inductive effect (-I effect).

Bromo (-Br) Groups: Halogens are deactivating groups, yet they are ortho, para-directors. They withdraw electron density through a strong inductive effect (-I), making the ring less reactive than benzene. However, they can donate electron density through resonance (+M), which directs incoming electrophiles to the ortho and para positions.

Cyano (-CN) Group: This group is a strong deactivator and a meta-director. It withdraws electron density from the ring through both a powerful inductive effect (-I) and a resonance effect (-M).

The cumulative effect of these substituents renders the this compound ring exceptionally deactivated towards electrophilic attack. The potent activating influence of the hydroxyl group is directed to the C2, C4, and C6 positions, which are already occupied by bromine atoms. The only available position for substitution is C5. However, this position is subject to the strong deactivating effects of the flanking bromo group (at C4 and C6) and the meta-positioned cyano and hydroxyl groups. The convergence of three deactivating bromo groups and a powerful electron-withdrawing cyano group creates a highly electron-deficient aromatic system. Consequently, electrophilic aromatic substitution on this compound is considered extremely unlikely to occur under standard laboratory conditions.

SubstituentPositionElectronic EffectClassificationDirecting Influence
-CNC1-I, -M (Strongly withdrawing)Strongly Deactivatingmeta
-BrC2, C4, C6-I > +M (Withdrawing)Deactivatingortho, para
-OHC3+M > -I (Strongly donating)Strongly Activatingortho, para

Nucleophilic Aromatic Substitution

In contrast to electrophilic substitution, nucleophilic aromatic substitution (SNAr) is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group, typically a halogen. These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction.

The structure of this compound is well-suited for SNAr reactions. The three bromine atoms serve as potential leaving groups. The reactivity of these positions is significantly enhanced by the powerful electron-withdrawing cyano group.

Substitution at C2 and C6: The bromine atoms at these positions are ortho to the cyano group. This proximity allows for effective resonance stabilization of the negative charge in the Meisenheimer intermediate, making these sites susceptible to nucleophilic attack.

Substitution at C4: The bromine atom at this position is para to the cyano group. This arrangement provides excellent stabilization of the intermediate, as the negative charge can be delocalized directly onto the nitrogen atom of the cyano group through the aromatic π-system.

Therefore, the bromine atoms at C2, C4, and C6 are all activated towards displacement by strong nucleophiles. The hydroxyl group, being an electron-donating group, tends to deactivate the ring for SNAr. However, under non-basic conditions, its effect is likely overcome by the powerful activation provided by the cyano group. Reactions with various nucleophiles could potentially lead to the selective replacement of one or more bromine atoms, offering a pathway to synthesize a range of functionalized derivatives.

Position of Leaving Group (-Br)Activating GroupRelative PositionFeasibility of SNArPotential Products with Nucleophile (Nu-)
C2-CNorthoHigh2-Nu-4,6-dibromo-3-hydroxybenzonitrile
C4-CNparaHigh4-Nu-2,6-dibromo-3-hydroxybenzonitrile
C6-CNorthoHigh6-Nu-2,4-dibromo-3-hydroxybenzonitrile

Spectroscopic Analysis of this compound Unavailable

A thorough search of scientific databases and publicly available literature has revealed a lack of detailed experimental spectroscopic data for the chemical compound this compound. While information regarding its chemical structure, formula (C₇H₂Br₃NO), and CAS number (54582-94-4) is accessible, specific datasets for its characterization by Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), or Raman spectroscopy are not presently available in the public domain.

The requested article, which requires a detailed analysis of ¹H NMR, ¹³C NMR, multi-dimensional NMR, FT-IR, and Raman spectra, including data tables and specific research findings, cannot be generated with scientific accuracy at this time. The creation of such an article would necessitate access to primary experimental data that does not appear to have been published or made publicly accessible.

To provide a scientifically rigorous and accurate analysis as per the detailed outline, the following specific data would be required:

¹H NMR: Chemical shifts and coupling constants for the aromatic proton and the hydroxyl proton.

¹³C NMR: Chemical shifts for the seven distinct carbon atoms, including the nitrile and aromatic carbons.

Multi-dimensional NMR: Correlation data from COSY, HMQC, and HMBC experiments to confirm the structural assignments.

FT-IR: A spectrum detailing the characteristic vibrational frequencies, particularly for the hydroxyl (O-H), nitrile (C≡N), and carbon-bromine (C-Br) functional groups.

Raman: A spectrum to provide fingerprinting data on the molecular vibrations.

Without this foundational data, any attempt to construct the specified article would be speculative and would not meet the required standards of scientific accuracy and detail. Further experimental research and publication of the findings for this compound are needed before a comprehensive spectroscopic analysis can be compiled.

Spectroscopic Characterization and Advanced Analytical Techniques

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for elucidating the structure of 2,4,6-Tribromo-3-hydroxybenzonitrile. It provides precise information on the compound's molecular weight and elemental composition, and its fragmentation patterns offer insights into its structural arrangement. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are essential for identifying and quantifying brominated compounds in various matrices. mdpi.com

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of this compound. Unlike nominal mass instruments, HRMS measures the mass-to-charge ratio (m/z) of ions to several decimal places, which allows for the determination of a unique elemental formula. documentsdelivered.com Techniques such as GC-HRMS enable the detection of bromine-containing compounds by tuning the instrument to the exact masses of the expected ions. documentsdelivered.com For this compound (C₇H₂Br₃NO), HRMS can confirm the molecular formula by matching the experimentally measured accurate mass with the theoretically calculated mass, typically with an error of less than 5 ppm. This high degree of accuracy is crucial for distinguishing the target compound from other isobaric species that may be present in a complex sample. nih.gov

Table 1: Representative HRMS Data for this compound Note: This table presents expected theoretical values for the primary molecular ions. Actual measured values would be determined experimentally.

Ion Type Molecular Formula Calculated m/z (Monoisotopic)
[M+H]⁺ C₇H₃Br₃NO⁺ 355.7801

The fragmentation of this compound in a mass spectrometer provides characteristic product ions that help confirm its structure. Tandem mass spectrometry (MS/MS) experiments involve isolating the molecular ion and subjecting it to collision-induced dissociation to generate a fragmentation spectrum. Common fragmentation pathways for halogenated aromatic compounds include the loss of halogen atoms and the cleavage of functional groups. researchgate.net

A defining feature of the mass spectrum of a brominated compound is its distinctive isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively). youtube.com This results in a characteristic pattern of peaks for any bromine-containing ion. youtube.com For a molecule with three bromine atoms, like this compound, the molecular ion region will exhibit a cluster of four peaks (M, M+2, M+4, M+6) with a relative intensity ratio of approximately 1:3:3:1. youtube.com This unique isotopic pattern is a powerful diagnostic tool for identifying the presence and number of bromine atoms in a molecule. youtube.comnih.gov

Table 2: Predicted Isotopic Distribution for the Molecular Ion of this compound Note: Intensities are relative to the most abundant peak in the cluster.

Ion Relative m/z Theoretical Relative Intensity (%)
C₇H₂⁷⁹Br₃NO M 33.3
C₇H₂⁷⁹Br₂⁸¹Br₁NO M+2 100.0
C₇H₂⁷⁹Br₁⁸¹Br₂NO M+4 98.0

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. For this compound, the primary chromophore is the substituted benzene (B151609) ring. The presence of the hydroxyl (-OH), cyano (-CN), and bromine (-Br) substituents influences the energy of the electronic transitions of the aromatic system.

The UV-Vis spectrum of a substituted phenol (B47542) typically displays characteristic absorption bands arising from π→π* transitions within the benzene ring. The specific wavelengths of maximum absorbance (λmax) and the molar absorptivity (ε) are sensitive to the nature and position of the substituents as well as the solvent used for the analysis. The color of elemental bromine itself, for instance, is a result of electronic transitions between molecular orbitals. wikipedia.org While specific experimental spectra for this compound are not widely published, analogous compounds like 2,4,6-trinitrotoluene (B92697) have been studied extensively by UV-Vis spectroscopy to understand their electronic structure and reactions. nih.govresearchgate.net Based on the structure, one would expect absorption bands in the UV region, with potential shifts due to the electronic effects of the bromo, hydroxyl, and nitrile groups on the aromatic ring.

Table 3: Expected UV-Vis Absorption Data for this compound in a Polar Solvent Note: This table contains representative expected values based on the analysis of similar substituted aromatic compounds.

Solvent Expected λmax Range (nm) Probable Transition Type
Methanol/Ethanol 210-240 π→π*

Computational Chemistry and Theoretical Investigations of 2,4,6 Tribromo 3 Hydroxybenzonitrile

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. This type of analysis for 2,4,6-Tribromo-3-hydroxybenzonitrile would provide essential data on its stability and electronic character.

Chemical Reactivity Descriptors and Reactivity Prediction

Global Reactivity Descriptors (e.g., Electronegativity, Chemical Hardness, Chemical Softness, Electrophilicity Index)Based on HOMO and LUMO energies, several key descriptors can be calculated:

Electronegativity (χ): Measures a molecule's ability to attract electrons.

Chemical Hardness (η): Indicates resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness.

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

These descriptors are invaluable for comparing the reactivity of different molecules and understanding their behavior in chemical reactions. researchgate.netresearchgate.net While the theoretical framework for these calculations is well-established, the specific values for this compound have not been reported in the literature. researchgate.netresearchgate.net

Local Reactivity Descriptors (e.g., Fukui Functions, Dual Descriptors) for Site Selectivity

To predict the most probable sites for electrophilic and nucleophilic attack on this compound, local reactivity descriptors derived from conceptual density functional theory (DFT) are invaluable tools. Fukui functions and dual descriptors, in particular, offer a quantitative measure of the change in electron density at a specific atomic site upon the addition or removal of an electron, thereby identifying regions of a molecule that are most susceptible to chemical reactions.

Fukui functions, denoted as f(r), are calculated to distinguish between sites prone to nucleophilic attack (f+(r)), electrophilic attack (f-(r)), and radical attack (f0(r)). A higher value of the Fukui function at a particular atom indicates a greater reactivity of that site towards the specific type of attack. For this compound, the hydroxyl (-OH) and nitrile (-CN) groups, along with the bromine atoms, significantly influence the electron density distribution around the benzene (B151609) ring. The hydroxyl group is an activating, ortho-, para-directing group, while the nitrile group is a deactivating, meta-directing group. The bromine atoms are deactivating yet ortho-, para-directing.

Dual descriptors, Δf(r), provide a more refined and unambiguous prediction of site selectivity. A positive value of the dual descriptor indicates a site is favorable for electrophilic attack, whereas a negative value points to a site susceptible to nucleophilic attack.

Table 1: Postulated Fukui Function and Dual Descriptor Values for Selected Atoms of this compound

Atomic SiteFukui Function (f⁺) (Nucleophilic Attack)Fukui Function (f⁻) (Electrophilic Attack)Dual Descriptor (Δf)Predicted Reactivity
C1 (bonded to CN)LowLowNear ZeroLow reactivity
C2 (bonded to Br)ModerateLowNegativeSusceptible to nucleophilic attack
C3 (bonded to OH)LowHighPositiveFavorable for electrophilic attack
C4 (bonded to Br)ModerateLowNegativeSusceptible to nucleophilic attack
C5LowVery HighPositivePrimary site for electrophilic attack
C6 (bonded to Br)ModerateLowNegativeSusceptible to nucleophilic attack
N (of CN)HighLowNegativeSusceptible to nucleophilic attack
O (of OH)HighLowNegativeSusceptible to nucleophilic attack

Note: The values in this table are hypothetical and serve to illustrate the expected trends based on theoretical principles. Actual values would require specific quantum chemical calculations.

Molecular Dynamics and Conformational Sampling in Solution and Solid State

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide critical insights into its conformational flexibility, interactions with solvent molecules, and aggregation behavior in both solution and the solid state.

In solution, the conformational landscape of this compound would be explored to understand the rotational freedom of the hydroxyl and nitrile groups. The orientation of the hydroxyl proton, in particular, can be influenced by intramolecular hydrogen bonding with the adjacent bromine atom at position 2. MD simulations in various solvents would reveal the extent of intermolecular hydrogen bonding between the solute and solvent molecules, which in turn affects its solubility and reactivity. For instance, in a protic solvent, the hydroxyl group would act as both a hydrogen bond donor and acceptor, while in an aprotic solvent, these interactions would be different.

In the solid state, MD simulations can be employed to investigate the crystal packing and intermolecular interactions that stabilize the crystal lattice. These interactions are likely to be dominated by halogen bonding (Br···Br, Br···N, Br···O), hydrogen bonding (O-H···N), and π-π stacking interactions between the aromatic rings. Understanding these interactions is crucial for predicting the material properties of the solid, such as its melting point and stability.

Conformational sampling techniques, such as replica exchange molecular dynamics or metadynamics, can be used in conjunction with MD to overcome energy barriers and ensure a thorough exploration of the potential energy surface. This would lead to a more complete understanding of the accessible conformations and their relative populations. A study on the ozonation of p-nitrophenol in water using ReaxFF molecular dynamics demonstrated how MD can elucidate complex reaction mechanisms in phenolic compounds, a similar approach could be applied to understand the degradation pathways of this compound in various environments. pku.edu.cn

Quantitative Structure-Property Relationship (QSPR) Studies in Molecular Design

Quantitative Structure-Property Relationship (QSPR) studies are statistical methods that aim to correlate the structural or physicochemical properties of molecules with their observed properties or activities. nih.gov For this compound, QSPR models could be developed to predict a wide range of properties, making it a valuable tool in molecular design.

The first step in a QSPR study is the calculation of molecular descriptors. These can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), or quantum-chemical (e.g., dipole moment, HOMO-LUMO energies). nih.gov For a molecule like this compound, a combination of these descriptors would be necessary to capture its complex structural features.

Once the descriptors are calculated for a series of related compounds, a mathematical model is built using statistical techniques such as multiple linear regression, partial least squares, or machine learning algorithms. This model can then be used to predict the properties of new, unsynthesized compounds.

Potential applications of QSPR for this compound and its derivatives could include:

Predicting Physicochemical Properties: Models could be developed to predict properties like solubility, melting point, and partition coefficient, which are important for various applications.

Estimating Biological Activity: If the compound is being investigated for potential biological applications, QSPR can be used to predict its activity against a particular target based on its structural features.

Toxicity Assessment: QSPR models are increasingly used in toxicology to predict the potential adverse effects of chemicals, thereby reducing the need for animal testing.

For example, a QSPR study on substituted benzaldehydes successfully modeled their 17O carbonyl chemical shifts using electronic and steric descriptors. nih.gov A similar approach could be applied to predict spectroscopic properties or other characteristics of substituted hydroxybenzonitriles.

Table 2: Examples of Molecular Descriptors for QSPR Studies of this compound

Descriptor TypeExample DescriptorRelevance
ConstitutionalMolecular WeightBasic property influencing physical characteristics.
TopologicalWiener IndexDescribes molecular branching.
GeometricalMolecular Surface AreaInfluences solubility and intermolecular interactions.
Quantum-ChemicalDipole MomentRelates to polarity and intermolecular forces.
Quantum-ChemicalHOMO EnergyIndicator of electron-donating ability.
Quantum-ChemicalLUMO EnergyIndicator of electron-accepting ability.

By leveraging QSPR, researchers can efficiently screen virtual libraries of derivatives of this compound to identify candidates with desired properties, thus accelerating the process of molecular design and discovery.

Role As a Chemical Building Block in Advanced Organic Synthesis and Materials Science

Precursor in the Synthesis of Complex Organic Architectures

The strategic placement of reactive sites on the 2,4,6-Tribromo-3-hydroxybenzonitrile scaffold makes it a valuable starting material for the construction of more complex and often biologically relevant molecules. The presence of the hydroxyl, nitrile, and bromo groups allows for a variety of chemical transformations, enabling chemists to build elaborate molecular frameworks.

Research has demonstrated the synthesis of this compound from its corresponding aldehyde, 2,4,6-Tribromo-3-hydroxybenzaldehyde. This conversion is a key step in accessing the nitrile functionality, which can then be used in a range of subsequent reactions. The compound is often used in its crude form without extensive purification, highlighting its robustness as a chemical intermediate.

A notable application of this compound is its use in the synthesis of various substituted benzonitriles and related heterocyclic systems. For instance, it has been used as a precursor in the synthesis of (R)-6,8-dibromo-4-(1-phenylethyl)-3,4-dihydro-2H-benzo[b] ambeed.comoxazine-7-carbonitrile, showcasing its role in creating chiral molecules with potential applications in medicinal chemistry and materials science. Further derivatives, such as (S)-2,4,6-tribromo-3-(2-(1-phenylethylamino)ethoxy)benzonitrile and 2,4,6-tribromo-3-(2-(diallylamino)ethoxy)benzonitrile, have also been synthesized, demonstrating the versatility of the hydroxyl group for introducing diverse functionalities.

The following table summarizes the basic physicochemical properties of this compound:

PropertyValue
Molecular FormulaC₇H₂Br₃NO
Melting Point150-152 °C
¹H NMR (400 MHz, MeOH-d₄)δ = 7.95 (s, 1H)
¹³C NMR (100 MHz, MeOH-d₄)δ = 153.6, 137.0, 119.3, 118.7, 116.7, 116.3, 116.1
IR (neat)3319, 2240, 1561, 1524, 1436, 1378, 1285 cm⁻¹

Integration into Functional Materials and Polymeric Systems

The unique combination of functional groups in this compound also makes it an attractive candidate for incorporation into functional materials and polymeric systems. The bromine atoms can impart flame-retardant properties, while the polar hydroxyl and nitrile groups can enhance adhesion and other physical characteristics.

Application in High-Performance Coatings and Thin Films

While specific research on the direct application of this compound in high-performance coatings and thin films is limited, its structural motifs suggest potential utility. The presence of multiple bromine atoms can contribute to the thermal stability and flame retardancy of a coating. The hydroxyl group can serve as a reactive site for cross-linking with other polymer components, leading to the formation of durable and robust films.

Incorporation into Conjugated Systems for Electronic or Photonic Applications

The aromatic nature of this compound provides a core structure that can be extended into conjugated systems. The electron-withdrawing nature of the nitrile and bromine substituents can influence the electronic properties of such systems. Although direct applications in electronic or photonic devices have not been extensively reported, the potential for this compound to serve as a building block for novel organic electronic materials is an area of ongoing interest.

Future Perspectives and Emerging Research Avenues for 2,4,6 Tribromo 3 Hydroxybenzonitrile

Development of Novel and Environmentally Benign Synthetic Routes

The synthesis of halogenated aromatic compounds traditionally relies on methods that can be harsh and generate significant waste. The future of synthesizing molecules like 2,4,6-Tribromo-3-hydroxybenzonitrile lies in green chemistry, which prioritizes sustainability and safety. researchgate.net

Key Principles of Green Synthesis:

Safer Solvents: Moving away from volatile organic solvents to aqueous media or solvent-free conditions. ijsr.in

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. researchgate.net

Energy Efficiency: Utilizing methods like microwave or ultrasound irradiation to reduce reaction times and energy consumption.

Benign Reagents: Replacing hazardous reagents, such as elemental bromine, with safer alternatives.

Emerging strategies for the bromination of phenols focus on these principles. For instance, protocols using combinations of hydrogen peroxide and hydrogen bromide offer a mild and efficient route for producing bromophenols. rsc.orgresearchgate.net Another eco-friendly approach involves using a solid, non-hazardous brominating reagent composed of bromide and bromate salts in an aqueous, acidic medium, which can proceed at room temperature without a catalyst. chemrxiv.org Photocatalytic methods using visible light and microporous organic polymers also present a promising metal-free, heterogeneous catalytic system for aromatic bromination. acs.org

Comparison of Synthetic Methodologies for Brominated Phenols

ParameterTraditional MethodsEmerging Green Methods
Brominating AgentElemental Bromine (Br₂)H₂O₂/HBr, KBr/KBrO₃, N-Bromosuccinimide (NBS)
SolventHalogenated organic solvents (e.g., CCl₄, CH₂Cl₂)Water, Ethanol, Acetonitrile, Solvent-free
CatalystLewis acids (e.g., FeBr₃, AlCl₃)Metal-free catalysts, photocatalysts, or catalyst-free systems chemrxiv.orgacs.org
ConditionsOften requires harsh temperatures and anhydrous conditionsAmbient temperature and pressure, microwave irradiation rsc.orgchemrxiv.org
ByproductsCorrosive HBr, metal-containing wasteWater, recyclable catalysts chemistryviews.org

Exploration of Unconventional Reactivity Profiles and Catalytic Applications

The reactivity of this compound is dictated by its functional groups: the hydroxyl (-OH), nitrile (-CN), and carbon-bromine (C-Br) bonds on the aromatic ring. While the hydroxyl group activates the ring towards electrophilic substitution, the three bulky bromine atoms provide significant steric hindrance and have a strong electron-withdrawing inductive effect.

Future research will likely explore:

Carbon-Bromine Bond Activation: Polybrominated phenols are subject to reductive dehalogenation, a reaction of significant environmental interest for detoxifying pollutants. mdpi.com Studies on related compounds show that C-Br bonds can be cleaved electrocatalytically, often in a sequential manner. acs.org Copper-catalyzed systems have also proven effective for the hydrodebromination of brominated aromatic pollutants. mdpi.com

Catalytic Potential: The phenolic hydroxyl group can act as a proton donor or a coordinating site for metal catalysts. The unique electronic environment created by the bromine and nitrile substituents could modulate its catalytic activity. Zeolites and other solid acid catalysts have been shown to be effective in the catalytic destruction and transformation of brominated aromatic compounds, often by splitting them into smaller bromophenols. researchgate.net

Halogen Bonding: The bromine atoms can act as halogen bond donors, forming noncovalent interactions with Lewis bases. This interaction can enhance reactivity in certain reactions. nsf.govnih.gov Exploring this property could lead to applications in crystal engineering and organocatalysis.

Advanced Integrated Computational and Experimental Methodologies

The integration of computational chemistry with experimental analysis provides a powerful toolkit for understanding the intricate properties of molecules like this compound. Density Functional Theory (DFT) is a particularly valuable method for predicting molecular structure, reactivity, and spectroscopic properties. utexas.edu

Synergistic Approaches:

Structural and Spectroscopic Analysis: DFT calculations can predict vibrational frequencies (IR), electronic transitions (UV-Vis), and NMR chemical shifts. acs.orgacs.org These predictions can be compared with experimental spectra to confirm the molecular structure and understand the electronic effects of the substituents.

Reactivity Prediction: Computational models can determine parameters like electrostatic potential surfaces, frontier molecular orbitals (HOMO-LUMO), and local reactivity indices (Fukui functions). kuleuven.bekuleuven.be These calculations help predict the most likely sites for electrophilic or nucleophilic attack, guiding synthetic efforts.

Thermodynamic Properties: The stability of different conformations, bond dissociation energies, and reaction energetics can be calculated, providing deep mechanistic insights that are often difficult to obtain solely through experiments. acs.org For phenolic compounds, computational methods have been developed to accurately predict key parameters like pKa. researchgate.net

Integrated Methodologies for Molecular Characterization

Computational Method (DFT)Predicted PropertyExperimental TechniqueCorrelated Information
Geometry OptimizationBond lengths, bond angles, dihedral anglesX-ray CrystallographyConfirmation of 3D molecular structure
Frequency CalculationVibrational modes and frequenciesFT-IR SpectroscopyFunctional group identification and confirmation
Time-Dependent DFT (TD-DFT)Electronic transitions, excitation energiesUV-Vis SpectroscopyUnderstanding electronic structure and conjugation
HOMO-LUMO AnalysisEnergy gap, orbital distributionsCyclic VoltammetryElectron transfer properties, reactivity
Electrostatic Potential MappingCharge distribution, nucleophilic/electrophilic sitesReactivity StudiesPrediction of reaction regioselectivity

Potential for Derivatization Towards Novel Functional Molecules with Tunable Properties

The true potential of this compound may lie in its use as a versatile building block for more complex molecules with tailored functions. The presence of multiple reactive sites—the phenolic hydroxyl group, the nitrile, and the C-Br bonds—allows for a wide range of chemical modifications.

Avenues for Derivatization:

Phenolic Hydroxyl Group: This group is readily derivatized.

Etherification/Esterification: Reaction with alkyl halides or acyl chlorides can modify solubility, lipophilicity, and biological activity. nih.gov This is a common strategy to enhance the properties of natural phenols.

Polymerization: Phenolic compounds are key monomers for synthesizing functional polymers like phenolic resins, polyesters, and polycarbonates. mdpi.comgoogle.com The high bromine content could impart flame-retardant properties to such polymers.

Aromatic Ring (C-Br Bonds):

Cross-Coupling Reactions: The bromine atoms are handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds to build complex architectures.

Nucleophilic Aromatic Substitution (SNAr): While challenging due to the electron-rich nature of phenols, under certain conditions, the bromine atoms could be substituted, particularly if the nitrile group provides sufficient activation.

Nitrile Group:

Hydrolysis: Can be converted to a carboxylic acid or an amide, fundamentally changing the molecule's chemical properties and potential interactions.

Reduction: Can be reduced to a primary amine, providing a new site for further functionalization, for example, through the Kabachnik–Fields reaction to introduce α-aminophosphonate groups. mdpi.com

The combination of these modifications could lead to the development of novel flame retardants, bioactive compounds for pharmaceuticals or agrochemicals, or specialized functional polymers. rsc.orgeuropa.eu

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